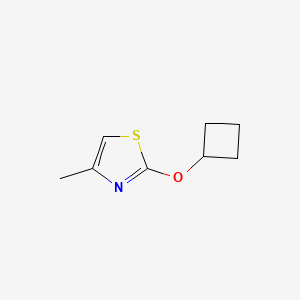
2-Cyclobutoxy-4-methyl-1,3-thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutoxy-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.24. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclobutoxy-4-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobutoxy-4-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Cyclobutoxy-4-methyl-1,3-thiazol, mit Schwerpunkt auf sechs einzigartigen Bereichen:
Pharmazeutische Entwicklung
This compound ist ein vielversprechender Stoff in der pharmazeutischen Forschung aufgrund seiner potenziellen biologischen Aktivitäten. Thiazol-Derivate, einschließlich dieser Verbindung, haben signifikante antimikrobielle, antifungale und antivirale Eigenschaften gezeigt . Diese Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer Antibiotika und antiviraler Medikamente, um der wachsenden Besorgnis über arzneimittelresistente Krankheitserreger entgegenzuwirken.
Krebsforschung
Thiazol-Derivate sind bekannt für ihre Antikrebs-Eigenschaften, und this compound ist keine Ausnahme. Diese Verbindung kann bei der Synthese von Molekülen verwendet werden, die das Wachstum von Krebszellen hemmen, indem sie die DNA-Replikation und Zellteilung stören . Die Forschung in diesem Bereich konzentriert sich auf die Entwicklung effektiverer und weniger toxischer Krebsbehandlungen.
Materialwissenschaften
In den Materialwissenschaften wird this compound wegen seiner einzigartigen chemischen Eigenschaften eingesetzt. Es kann in Polymere eingearbeitet werden, um deren thermische Stabilität und mechanische Festigkeit zu verbessern . Diese Anwendung ist besonders wertvoll bei der Entwicklung fortschrittlicher Materialien für die Luft- und Raumfahrt, die Automobilindustrie und die Elektronikindustrie.
Organische Synthese
Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Seine Thiazolringstruktur ermöglicht verschiedene chemische Modifikationen, wodurch sie nützlich für die Herstellung komplexer organischer Moleküle wird. Forscher verwenden sie, um neue Verbindungen mit potenziellen Anwendungen in Pharmazeutika, Agrochemikalien und Farbstoffen zu synthetisieren.
Entwicklung von Agrochemikalien
This compound wird auch bei der Entwicklung von Agrochemikalien untersucht. Seine Derivate können als wirksame Pestizide und Herbizide wirken und Lösungen für die Schädlingsbekämpfung und den Pflanzenschutz bieten . Diese Anwendung ist entscheidend für die Steigerung der landwirtschaftlichen Produktivität und Nachhaltigkeit.
Photovoltaik-Forschung
Im Bereich der erneuerbaren Energien wird diese Verbindung auf ihren potenziellen Einsatz in Photovoltaikzellen untersucht. Thiazol-Derivate können die Effizienz organischer Solarzellen verbessern, indem sie die Lichtabsorption und den Ladungstransport verbessern . Diese Forschung zielt darauf ab, effizientere und kostengünstigere Lösungen für die Solarenergie zu entwickeln.
Wirkmechanismus
Target of Action
Thiazole compounds are known to interact with a variety of targets in the body. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Mode of Action
The mode of action of thiazole compounds depends on their specific chemical structure and the target they interact with. Generally, these compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators
Pharmacokinetics
The pharmacokinetics of thiazole compounds can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
The result of the action of thiazole compounds can vary depending on their specific targets and mode of action. They can have a range of effects, from antimicrobial to antitumor activities
Action Environment
The action of thiazole compounds can be influenced by various environmental factors. For example, the solubility of these compounds can affect their bioavailability and efficacy
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Cyclobutoxy-4-methyl-1,3-thiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The thiazole ring in this compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, 2-Cyclobutoxy-4-methyl-1,3-thiazole can act as a ligand, binding to metal ions and influencing enzymatic activity . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Cellular Effects
The effects of 2-Cyclobutoxy-4-methyl-1,3-thiazole on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, 2-Cyclobutoxy-4-methyl-1,3-thiazole can affect gene expression and cellular metabolism . Studies have also indicated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Cyclobutoxy-4-methyl-1,3-thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function . This binding can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, 2-Cyclobutoxy-4-methyl-1,3-thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclobutoxy-4-methyl-1,3-thiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Cyclobutoxy-4-methyl-1,3-thiazole remains stable under certain conditions, but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Cyclobutoxy-4-methyl-1,3-thiazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 2-Cyclobutoxy-4-methyl-1,3-thiazole can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Cyclobutoxy-4-methyl-1,3-thiazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Cyclobutoxy-4-methyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, 2-Cyclobutoxy-4-methyl-1,3-thiazole can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-Cyclobutoxy-4-methyl-1,3-thiazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-cyclobutyloxy-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-7-3-2-4-7/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHAOTJZJIXEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)
![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)
![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)



